molecular formula C9H8Cl2O B6272120 1-(2,4-dichlorophenyl)cyclopropan-1-ol CAS No. 1275197-37-9

1-(2,4-dichlorophenyl)cyclopropan-1-ol

Cat. No.: B6272120
CAS No.: 1275197-37-9
M. Wt: 203.06 g/mol
InChI Key: XJNNNFWUPHKZPG-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)cyclopropan-1-ol is a chemical compound with the molecular formula C₉H₈Cl₂O and a molecular weight of 203.07 g/mol It is characterized by the presence of a cyclopropane ring attached to a 2,4-dichlorophenyl group and a hydroxyl group

Preparation Methods

The synthesis of 1-(2,4-dichlorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,4-dichlorophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired cyclopropanol . The reaction conditions often require the use of an inert atmosphere and low temperatures to ensure the stability of the intermediates.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to enhance yield and purity while minimizing the production costs.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction results in a cyclopropane derivative.

Scientific Research Applications

1-(2,4-Dichlorophenyl)cyclopropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)cyclopropan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydroxyl group and the dichlorophenyl moiety are likely to play crucial roles in its biological activity, potentially interacting with enzymes or receptors in the body .

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)cyclopropan-1-ol can be compared with other cyclopropane derivatives, such as:

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,4-dichlorophenyl)cyclopropan-1-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dichlorophenol", "cyclopropane", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium chloride", "water", "diethyl ether" ], "Reaction": [ "Step 1: 2,4-dichlorophenol is reacted with sodium hydroxide in water to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with cyclopropane in the presence of sodium borohydride to form the corresponding alcohol.", "Step 3: The alcohol is then treated with acetic acid to form the corresponding acetate ester.", "Step 4: The acetate ester is then hydrolyzed with hydrochloric acid to form the target compound, 1-(2,4-dichlorophenyl)cyclopropan-1-ol.", "Step 5: The product is isolated by extraction with diethyl ether and purified by recrystallization." ] }

CAS No.

1275197-37-9

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)cyclopropan-1-ol

InChI

InChI=1S/C9H8Cl2O/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5,12H,3-4H2

InChI Key

XJNNNFWUPHKZPG-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=C(C=C2)Cl)Cl)O

Purity

95

Origin of Product

United States

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